molecular formula C13H9BrO2 B7967759 5-(4-Bromophenyl)benzo[d][1,3]dioxole

5-(4-Bromophenyl)benzo[d][1,3]dioxole

Cat. No.: B7967759
M. Wt: 277.11 g/mol
InChI Key: HVDOFSPYIFMJIY-UHFFFAOYSA-N
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Description

Overview of the Benzo[d]nih.govacs.orgdioxole Scaffold in Contemporary Organic Chemistry Research

The benzo[d] nih.govacs.orgdioxole, also known as methylenedioxybenzene, is a bicyclic heterocyclic scaffold that has garnered significant attention in contemporary organic chemistry. This structural motif is present in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. worldresearchersassociations.com Its unique chemical structure, featuring a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, imparts specific electronic and conformational properties to the molecules containing it.

In drug discovery, the benzo[d] nih.govacs.orgdioxole moiety is recognized as a key pharmacophore. For instance, it is a structural component of compounds with anticonvulsant, anti-inflammatory, anticancer, and antihypertensive properties. nih.govworldresearchersassociations.com The presence of this scaffold can influence a molecule's metabolic stability and pharmacokinetic profile. The oxygen atoms in the dioxole ring can participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets.

Furthermore, the benzo[d] nih.govacs.orgdioxole ring system serves as a versatile building block in organic synthesis. Its aromatic ring can be readily functionalized through various electrophilic substitution and cross-coupling reactions, allowing for the construction of complex molecular architectures. The dioxole bridge is generally stable under many reaction conditions, making it a reliable component in multi-step synthetic sequences.

Significance of Bromophenyl Moieties in Advanced Synthetic and Structural Chemistry

The bromophenyl group is a critical functional moiety in modern organic synthesis and materials science. The presence of a bromine atom on a phenyl ring provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. worldresearchersassociations.comresearchgate.net These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules with high precision and efficiency. worldresearchersassociations.com

Beyond its role as a synthetic intermediate, the bromine atom can significantly influence the physicochemical properties of a molecule. Its high atomic mass and polarizability can enhance intermolecular interactions, such as halogen bonding, which can direct crystal packing and influence the solid-state properties of materials. In medicinal chemistry, the introduction of a bromine atom can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net For example, bromo-substituted compounds have been investigated for their potential in developing new nonlinear optical materials and as anticancer and antimicrobial agents. researchgate.netnih.gov

The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group has been developed as a safety-catch amine protecting group, highlighting the utility of the bromophenyl moiety in complex synthetic strategies. acs.org This protecting group is stable under certain conditions and can be selectively cleaved, demonstrating the nuanced control that the bromophenyl group can offer in multi-step syntheses. acs.org

Contextualization of 5-(4-Bromophenyl)benzo[d]nih.govacs.orgdioxole within Benzo[d]nih.govacs.orgdioxole-Aryl Conjugates

5-(4-Bromophenyl)benzo[d] nih.govacs.orgdioxole belongs to the class of aryl-substituted benzo[d] nih.govacs.orgdioxole conjugates. In this specific molecule, the benzo[d] nih.govacs.orgdioxole scaffold is directly linked to a 4-bromophenyl group at the 5-position. This conjugation brings together the distinct chemical features of both the benzo[d] nih.govacs.orgdioxole system and the bromophenyl moiety.

The synthesis of such conjugates often involves cross-coupling reactions, where the bromine atom on one aryl ring or a reactive group on the benzo[d] nih.govacs.orgdioxole enables the formation of the biaryl bond. The resulting compound, 5-(4-Bromophenyl)benzo[d] nih.govacs.orgdioxole, serves as a valuable intermediate for the synthesis of more complex molecules. The bromine atom can be further functionalized, allowing for the introduction of various substituents to explore structure-activity relationships in medicinal chemistry or to tune the electronic properties in materials science.

The combination of these two structural units can lead to compounds with interesting biological activities. For instance, various 5-substituted benzo[d] nih.govacs.orgdioxole derivatives have been designed and synthesized as potent anticonvulsant agents. nih.govdocumentsdelivered.com While specific research on the biological activities of 5-(4-Bromophenyl)benzo[d] nih.govacs.orgdioxole is not extensively detailed in the provided search results, the broader context of related compounds suggests its potential as a precursor for pharmacologically active agents.

Historical Development and Current Research Landscape of Related Chemical Entities

The exploration of benzo[d] nih.govacs.orgdioxole derivatives has a rich history rooted in the study of natural products. Many well-known alkaloids and other bioactive compounds feature this scaffold. Over the years, synthetic chemists have developed numerous methods for the synthesis and functionalization of this ring system, leading to a vast library of derivatives.

Current research continues to focus on the development of novel synthetic methodologies to access functionalized benzo[d] nih.govacs.orgdioxoles. A significant area of investigation is the synthesis of derivatives with potential therapeutic applications. Researchers are actively exploring their use as anticonvulsants, anticancer agents, and inhibitors of various enzymes. nih.govdocumentsdelivered.comnih.gov For example, a series of 5-substituted benzo[d] nih.govacs.orgdioxole derivatives were designed and evaluated for their anticonvulsant activity, with some compounds showing promising results in preclinical models. nih.govdocumentsdelivered.com

The field of materials science is also an active area of research for related compounds. The electronic properties of aryl-substituted benzo[d] nih.govacs.orgdioxoles make them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune these properties through substitution on the aryl ring is a key driver of this research.

Compound Data

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-(4-Bromophenyl)benzo[d] nih.govacs.orgdioxole157695-19-7 bldpharm.comcrysdotllc.comC13H9BrO2 crysdotllc.com277.11 crysdotllc.com
5-(Bromomethyl)-1,3-benzodioxole2606-51-1 sigmaaldrich.comC8H7BrO2 sigmaaldrich.com215.04 sigmaaldrich.com
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole13178-12-6 nih.govC8H6BrN3S nih.gov256.12 nih.gov
2-[9-benzo nih.govacs.orgdioxol-5-yl-3-(4-bromophenyl)-5-thia-1,2,7,8-tetrazabicyclo[4.3.0]nona-2,6,8-trien-4-yl]acetic acid126598-26-3 echemi.comC19H13BrN4O4S echemi.com473.301 echemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDOFSPYIFMJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 4 Bromophenyl Benzo D 1 2 Dioxole and Derivatives

Strategies for Constructing the Benzo[d]worldresearchersassociations.comorganic-chemistry.orgdioxole Core with Aryl Substitution

The creation of the substituted benzodioxole core is a critical aspect of synthesizing the target compound. Various methods have been developed to achieve this, ranging from traditional condensation reactions to modern catalytic coupling techniques.

Claisen-Schmidt Condensation Approaches for Related Chalcone Systems

The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones, known as chalcones, which can serve as precursors to various heterocyclic systems. scispace.com This reaction typically involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. taylorandfrancis.comwikipedia.org While not a direct route to 5-(4-Bromophenyl)benzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole, this methodology is crucial for creating chalcone scaffolds that incorporate the benzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole moiety. For instance, an appropriately substituted benzaldehyde and acetophenone can undergo condensation to form a chalcone. scispace.comepa.gov This reaction is often carried out in the presence of a base like sodium hydroxide. taylorandfrancis.com The resulting chalcones are valuable intermediates that can be further modified to construct more complex heterocyclic structures. scispace.com Researchers have explored various catalysts and conditions, including the use of ultrasound irradiation and heterogeneous catalysts, to improve the efficiency and environmental friendliness of this reaction. researchgate.net

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions in Benzo[d]worldresearchersassociations.comorganic-chemistry.orgdioxole Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. nih.govresearchgate.net In the context of synthesizing 5-(4-Bromophenyl)benzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole, this reaction is pivotal. Typically, a brominated benzodioxole derivative is coupled with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base. worldresearchersassociations.comresearchgate.net

One synthetic strategy involves starting with a brominated benzodioxole derivative, such as 1-((6-bromobenzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole, and coupling it with various boronic acids. worldresearchersassociations.com This approach allows for the introduction of a wide range of substituents onto the benzodioxole core. worldresearchersassociations.com The reaction conditions often employ a palladium catalyst like PdCl2(PPh3)2, a ligand such as triphenylphosphine (PPh3), and a base like potassium carbonate (K2CO3). worldresearchersassociations.com The yields of these reactions can be quite good, ranging from 33% to 89%. worldresearchersassociations.com

CatalystLigandBaseYield RangeReference
PdCl2(PPh3)2PPh3K2CO333-89% worldresearchersassociations.com

This methodology offers a direct and efficient route to functionalized benzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole derivatives, making it a cornerstone in the synthesis of the target compound and its analogs. nih.gov

Electrophilic Aromatic Substitution Methods for Introducing Bromophenyl Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for functionalizing aromatic rings. masterorganicchemistry.com In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.memasterorganicchemistry.com The bromination of benzene (B151609) is a classic example of EAS, where a bromine atom is introduced onto the benzene ring. makingmolecules.com This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to generate a more potent electrophile. fiveable.melibretexts.org

While direct bromination of the pre-formed 5-phenylbenzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole could potentially introduce a bromine atom onto the phenyl ring, controlling the regioselectivity to obtain the desired 4-bromo isomer can be challenging. The existing substituent on the benzene ring will direct the position of the incoming electrophile. Therefore, this method is often less preferred than cross-coupling strategies where the position of the bromine atom is pre-determined by the choice of starting materials.

Huisgen 1,3-Dipolar Cycloaddition Reactions in the Synthesis of Benzo[d]worldresearchersassociations.comorganic-chemistry.orgdioxole-Containing Heterocycles

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This reaction involves the concerted cycloaddition of a 1,3-dipole with a dipolarophile, such as an alkene or an alkyne. organic-chemistry.orgfu-berlin.denih.gov While not directly forming the 5-(4-Bromophenyl)benzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole structure, this reaction is instrumental in building more complex heterocyclic systems that incorporate the benzodioxole moiety. worldresearchersassociations.com

A notable application is the "click reaction," a copper-catalyzed version of the Huisgen cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole. wikipedia.org In one synthetic route, 5-(azidomethyl)-6-bromobenzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole is reacted with phenylacetylene in the presence of a copper(I) catalyst to yield a triazole-substituted benzodioxole. worldresearchersassociations.com This intermediate can then undergo further functionalization, such as a Suzuki-Miyaura coupling, to introduce the desired aryl group. worldresearchersassociations.com The Huisgen cycloaddition is known for its high efficiency and regioselectivity, typically affording a single regioisomer in good yield. worldresearchersassociations.com

Multi-Step Synthetic Routes Incorporating 4-Bromophenyl and Benzo[d]worldresearchersassociations.comorganic-chemistry.orgdioxole Units

The synthesis of 5-(4-Bromophenyl)benzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole often requires a multi-step approach to assemble the different components of the molecule in a controlled manner. These routes focus on the preparation of key intermediates that can be efficiently coupled to form the final product.

Preparation of Advanced Synthetic Intermediates

For instance, a common strategy involves the synthesis of a brominated benzodioxole precursor. This can be achieved through various methods, including the bromination of a suitable benzodioxole derivative. One example starts with (6-bromobenzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxol-5-yl)methanol. worldresearchersassociations.com This starting material can be converted to 5-bromo-6-(bromomethyl)benzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole using Appel conditions (CBr4/PPh3). worldresearchersassociations.com Subsequent nucleophilic substitution with sodium azide (NaN3) yields 5-(azidomethyl)-6-bromobenzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole. worldresearchersassociations.com This azido-intermediate is then ready for a Huisgen cycloaddition reaction. worldresearchersassociations.com

Another key intermediate is 4-bromophenylboronic acid, which is commercially available or can be synthesized. This boronic acid is the coupling partner in the Suzuki-Miyaura reaction to introduce the 4-bromophenyl group.

The following table summarizes the synthesis of a key intermediate:

Starting MaterialReagentsProductYieldReference
(6-bromobenzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxol-5-yl)methanolCBr4, PPh35-bromo-6-(bromomethyl)benzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole91% worldresearchersassociations.com
5-bromo-6-(bromomethyl)benzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxoleNaN35-(azidomethyl)-6-bromobenzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole88% worldresearchersassociations.com

These multi-step sequences allow for the precise construction of complex molecules containing the 5-(4-Bromophenyl)benzo[d] worldresearchersassociations.comorganic-chemistry.orgdioxole scaffold.

Condensation Reactions Utilizing Benzo[d]nih.govacs.orgdioxol-5-amine Derivatives

While not a direct route to 5-(4-Bromophenyl)benzo[d] nih.govacs.orgdioxole, condensation reactions involving derivatives of the benzo[d] nih.govacs.orgdioxole moiety, such as Benzo[d] nih.govacs.orgdioxol-5-amine, are fundamental in building more complex heterocyclic systems. A primary example is the synthesis of benzimidazoles, which is achieved through the condensation of an o-phenylenediamine derivative with a carboxylic acid or an aldehyde wikipedia.orgmdpi.com. This process involves the formation of two new C-N bonds to construct the imidazole ring fused to the benzene ring nih.govorganic-chemistry.org.

For instance, the reaction of an o-aromatic diamine with a carboxylic acid can be significantly accelerated in electrostatically charged microdroplets, proceeding through an acid-catalyzed mechanism involving an intermediate arylamide which then dehydrates to form the benzimidazole nih.gov. Similarly, 1,3-benzodioxole-5-carbaldehyde can undergo condensation with an amine, such as 5-amino-3,4-dimethylisoxazole, in ethanol to form the corresponding imine derivative nih.gov. These reactions showcase the utility of the benzodioxole scaffold as a building block in the synthesis of diverse heterocyclic compounds through condensation chemistry.

Transition Metal-Catalyzed C-C Bond Formation Methodologies

The most direct and efficient method for synthesizing 5-(4-Bromophenyl)benzo[d] nih.govacs.orgdioxole is through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a premier example. beilstein-journals.orgharvard.edu This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex. harvard.eduacs.org

The synthesis can be envisioned through two primary disconnection approaches:

Route A: Coupling of a 5-halobenzo[d] nih.govacs.orgdioxole (e.g., 5-bromo-1,3-benzodioxole) with 4-bromophenylboronic acid.

Route B: Coupling of a benzo[d] nih.govacs.orgdioxol-5-ylboronic acid with a 1,4-dihalobenzene (e.g., 1-bromo-4-iodobenzene).

The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. worldresearchersassociations.comresearchgate.net A typical catalytic system involves a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃. worldresearchersassociations.comorganic-chemistry.orgmdpi.com Research has demonstrated the successful Suzuki-Miyaura coupling of (6-bromobenzo[d] nih.govacs.orgdioxol-5-yl)methyl derivatives with various arylboronic acids using a PdCl₂(PPh₃)₂ catalyst, PPh₃ as a ligand, and K₂CO₃ as the base, yielding the desired biaryl products in good yields. worldresearchersassociations.comresearchgate.net

Table 1: Example Conditions for Suzuki-Miyaura Cross-Coupling Reactions.
Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventYieldReference
5-Bromoindazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneGood nih.gov
Aryl BromideArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/WaterExcellent harvard.eduacs.org
4-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃K₂CO₃Toluene (B28343)Not specified mdpi.com
Aryl ChlorideArylboronic acidPd(OAc)₂ / PCy₃Not specifiedNot specifiedHigh organic-chemistry.org

Radiosynthetic Approaches, including Fluorodeboronation for Analogous Systems

Radiolabeled analogues of benzodioxole derivatives are valuable tools in molecular imaging, particularly for Positron Emission Tomography (PET). The introduction of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), is a key step in their synthesis. A prominent method for achieving this is through fluorodeboronation.

Research into potential PET radiotracers for imaging α-synuclein aggregates has led to the development of a one-pot radiosynthesis for an analogue of anle138b, specifically 5-(3-Bromophenyl)-3-(6-[¹⁸F]fluorobenzo[d] nih.govacs.orgdioxol-5-yl)-1H-pyrazole. mdpi.com This synthesis utilizes an alcohol-enhanced radiofluorination method. mdpi.com The process starts with a boronic acid or pinacolboronate precursor, such as 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d] nih.govacs.orgdioxole-5-carbaldehyde. mdpi.com The [¹⁸F]Fluoride ion is eluted from a resin and reacts with the precursor at elevated temperatures to substitute the boronate group with ¹⁸F, a process known as fluorodeboronation. mdpi.com This is followed by subsequent reaction steps in the same pot to complete the synthesis of the final radiotracer. mdpi.com

Copper-Catalyzed Radical Amino-Oxygenation of Alkenes for Related Heterocycles

While not a direct synthesis for the title compound, copper-catalyzed radical amino-oxygenation of alkenes is a powerful strategy for constructing related heterocyclic structures, such as oxazolidinones and pyrrolidines. nih.govresearchgate.net This transformation involves the simultaneous formation of new C-N and C-O bonds across a double bond. researchgate.net

These reactions can be performed under aerobic conditions, using molecular oxygen as both the oxygen source and the terminal oxidant. nih.gov Chiral copper complexes can catalyze enantioselective versions of these reactions, providing access to enantioenriched 2-formyl saturated heterocycles. nih.gov The methodology is applicable to a variety of substrates, including alkenyl sulfonamides and alkenols. nih.gov Another approach uses O-acylhydroxylamines as the nitrogen and oxygen source, allowing for a modular synthesis of diverse 1,2-amino oxygen-containing molecules under mild conditions that tolerate a wide array of functional groups. duke.eduacs.org Recent developments have focused on using amine-derived tert-butyl chloro-carbamates in a copper-catalyzed radical amino-oxygenation of olefins to exclusively synthesize 5-substituted 2-oxazolidinones. researchgate.net

Optimization of Reaction Parameters and Reaction Efficiencies

The efficiency and success of the synthetic methodologies described, particularly transition metal-catalyzed cross-couplings, are highly dependent on the careful optimization of various reaction parameters. acs.orgbohrium.com Factors such as the choice of solvent, catalyst, ligand, base, and temperature all play a crucial role in determining the reaction rate, yield, and purity of the final product. beilstein-journals.orgresearchgate.net

Investigation of Solvent Effects in Chemical Transformations

The solvent is a critical parameter in palladium-catalyzed cross-coupling reactions, influencing reaction rates, selectivity, and catalyst stability. whiterose.ac.uk The Suzuki-Miyaura reaction is known for its tolerance of a wide range of solvents, including ethereal solvents like 1,4-dioxane, aromatic solvents, and even aqueous or biphasic systems. beilstein-journals.orgharvard.eduwhiterose.ac.uk

The polarity of the solvent can affect the structure and activity of the catalytic intermediates. beilstein-journals.orgnih.gov For instance, less polar solvents are often paired with neutral palladium pre-catalysts like Pd(PPh₃)₄, whereas highly polar solvents may be better suited for ionic pre-catalysts. whiterose.ac.uk However, studies have shown that the effect of the solvent on selectivity in Suzuki-Miyaura couplings can be more complex and may not directly correlate with the solvent's dielectric constant. nih.gov While solvents like DMF and MeCN can influence selectivity in certain systems, other polar aprotic solvents may provide the same selectivity as nonpolar solvents. nih.gov In some industrial applications, THF has been identified as an optimal solvent, but it is also crucial to consider that trace impurities in the solvent can significantly poison the catalyst and hinder the reaction. heia-fr.ch

Evaluation of Diverse Catalyst Systems and Ligand Architectures

The choice of the palladium catalyst and, more importantly, the associated ligand is paramount for achieving high efficiency in C-C bond formation. The ligand stabilizes the palladium center and modulates its reactivity, which is essential for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

A wide variety of phosphine-based ligands have been developed for Suzuki-Miyaura couplings. organic-chemistry.orgrsc.org Bulky and electron-rich ligands, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), have shown unprecedented activity, enabling reactions to be performed at low catalyst loadings and at room temperature, even for challenging substrates like aryl chlorides. acs.org The evaluation of different ligand structures helps in understanding the balance between steric bulk and electron-donating ability, which contributes to the high activity of the catalyst. acs.org For aryl chlorides containing basic nitrogen centers, the bulky ligand 2-(di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole (cataCXium®PtB) has been found to be highly effective. rsc.org The development of complementary catalyst systems allows for ligand-controlled regioselectivity in certain reactions, enabling the selective preparation of different isomers from the same starting materials. nih.gov

Table 2: Selected Ligands for Palladium-Catalyzed Suzuki-Miyaura Reactions.
Ligand NameAbbreviationKey FeaturesTypical SubstratesReference
TriphenylphosphinePPh₃Common, versatile ligandAryl iodides, bromides harvard.edu
2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphineSPhosBulky, electron-richAryl chlorides, hindered biaryls acs.org
Tri(tert-butyl)phosphineP(t-Bu)₃Bulky, electron-richAryl chlorides organic-chemistry.org
TricyclohexylphosphinePCy₃Bulky, electron-richAryl triflates organic-chemistry.org
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrolecataCXium®PtBBulky ligandAryl chlorides with basic nitrogen rsc.org

Analysis of Temperature and Pressure Dependencies in Reaction Outcomes

The successful synthesis of 5-(4-Bromophenyl)benzo[d] researchgate.netmdpi.comdioxole and its derivatives via methods like the Suzuki-Miyaura cross-coupling reaction is highly dependent on the careful control of reaction parameters. Among the most critical of these are temperature and pressure, which can significantly influence reaction rate, product yield, and purity.

Temperature Dependencies

Temperature plays a pivotal role in overcoming the activation energy required for the catalytic cycle of cross-coupling reactions. Research into the synthesis of biaryl compounds, a class to which 5-(4-Bromophenyl)benzo[d] researchgate.netmdpi.comdioxole belongs, consistently demonstrates a strong correlation between reaction temperature and the efficiency of the synthesis.

Generally, an increase in temperature leads to a higher reaction rate and improved product yields. For instance, studies on Suzuki-Miyaura coupling reactions show that the percentage of conversion of reactants to products increases with rising temperature. One study demonstrated that while a reaction can proceed at room temperature, the time required for completion is significantly extended researchgate.net. The same study, conducted in a temperature range of 30-100 °C, confirmed a direct relationship between increasing temperature and a higher percentage of product conversion researchgate.net.

However, this relationship is not without limits. Excessively high temperatures can have a detrimental effect on the reaction outcome. Elevated temperatures, particularly those exceeding 100 °C, can lead to the decomposition of the palladium catalyst, often observed as the precipitation of "palladium black" researchgate.net. This catalyst degradation results in a reduced yield of the desired product researchgate.net. The optimal temperature is therefore a balance between ensuring a sufficient reaction rate and maintaining the stability of the catalyst. In many reported Suzuki-Miyaura syntheses for related compounds, temperatures are often maintained in the range of 80-85 °C researchgate.net. Another study on a similar cross-coupling reaction found that increasing the temperature from 100 °C to 140 °C resulted in an increase in product conversion from 72% to over 95%, indicating that for certain catalyst systems, higher temperatures are favorable ikm.org.my.

The following interactive table summarizes findings from a study on the effect of temperature on the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone and phenylboronic acid, which serves as a model for the synthesis of related biaryl compounds ikm.org.my.

EntryTemperature (°C)Conversion (%)
110072
212085
3140>95

This table illustrates the general trend of increased product conversion with higher temperatures in a specific Suzuki-Miyaura reaction. Reaction conditions included 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), 0.25 mmol% supported catalyst, Na2CO3 (2.0 mmol), and DMA (5 mL) over 24 hours.

Pressure Dependencies

The influence of pressure on the synthesis of 5-(4-Bromophenyl)benzo[d] researchgate.netmdpi.comdioxole is less frequently documented in the scientific literature than the effects of temperature. However, procedural details from various synthetic methodologies provide insight into its role.

Many palladium-catalyzed cross-coupling reactions are performed in sealed vessels, often referred to as "pressure tubes" rsc.org. In such a setup, heating the solvent to a temperature above its normal boiling point generates pressure inside the vessel. This technique is employed for several reasons:

Increased Reaction Rate: By allowing the reaction to be conducted at temperatures higher than the solvent's atmospheric boiling point, the reaction rate can be significantly increased, leading to shorter reaction times.

Improved Solubility: Elevated pressure can enhance the solubility of gaseous reactants or byproducts, potentially influencing the reaction equilibrium.

Prevention of Solvent Loss: The sealed environment prevents the evaporation of volatile solvents, ensuring a constant reaction concentration.

While the use of pressure tubes is common, systematic studies that isolate and analyze the effect of varying external pressure on the yield and selectivity of the synthesis of 5-(4-Bromophenyl)benzo[d] researchgate.netmdpi.comdioxole are not extensively detailed in the reviewed literature. The pressure in these reactions is typically an autogenous pressure generated by the heated solvent, rather than an externally applied and controlled variable. The primary goal of this setup is to enable the use of higher temperatures safely and effectively. For many Suzuki-Miyaura reactions, a standard procedure involves heating the mixture in a pressure tube at a set temperature, for example 80 °C, for a specific duration rsc.org.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a cornerstone in the elucidation of organic structures, providing detailed information about the chemical environment of individual protons and carbon atoms within a molecule.

Proton (¹H) NMR Analysis of Aryl and Dioxole Proton Environments

The ¹H NMR spectrum of 5-(4-Bromophenyl)benzo[d] spectrabase.comrsc.orgdioxole is anticipated to exhibit distinct signals corresponding to the protons on the benzodioxole ring, the 4-bromophenyl substituent, and the characteristic methylene (B1212753) protons of the dioxole ring.

The protons of the 4-bromophenyl group are expected to appear as a pair of doublets in the aromatic region, a classic AA'BB' system, due to the symmetrical substitution pattern. The protons ortho to the bromine atom would be shifted downfield compared to the meta protons due to the anisotropic effect of the bromine.

The three protons on the benzodioxole ring would present a more complex splitting pattern. The proton situated between the two oxygen-linked carbons and the phenyl group would likely appear as a singlet, while the other two protons on the benzene (B151609) ring would show characteristic ortho and meta couplings, appearing as a doublet and a doublet of doublets, respectively. A key feature would be the singlet for the two methylene protons of the dioxole ring, typically found in the range of 5.9-6.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(4-Bromophenyl)benzo[d] spectrabase.comrsc.orgdioxole

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Dioxole -CH₂- 5.9 - 6.1 s
Aromatic-H (Benzodioxole) 6.8 - 7.2 m

Carbon (¹³C) NMR Analysis of Core and Substituent Carbon Frameworks

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For 5-(4-Bromophenyl)benzo[d] spectrabase.comrsc.orgdioxole, a total of 13 distinct carbon signals are expected.

The carbon of the methylene group in the dioxole ring will appear as a single peak, typically around 101-102 ppm. The carbons of the benzodioxole moiety directly bonded to oxygen will resonate at a lower field (around 147-149 ppm) compared to the other aromatic carbons. The carbon atom attached to the bromine in the phenyl ring is expected to be found at a characteristic chemical shift, typically around 120-125 ppm. The remaining aromatic carbons will appear in the range of 108-140 ppm, with their precise shifts influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(4-Bromophenyl)benzo[d] spectrabase.comrsc.orgdioxole

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₂- (Dioxole) 101 - 102
Aromatic C-Br 120 - 125
Aromatic C-O 147 - 149
Other Aromatic C 108 - 140

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

The IR spectrum of 5-(4-Bromophenyl)benzo[d] spectrabase.comrsc.orgdioxole is expected to show several characteristic absorption bands. The presence of the C-H stretching vibrations of the aromatic rings would be observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear as a series of bands between 1450 and 1600 cm⁻¹. A crucial diagnostic peak is the C-O-C asymmetric stretching of the dioxole ring, which is typically strong and found in the range of 1200-1260 cm⁻¹. The symmetric C-O-C stretching is expected around 1030-1090 cm⁻¹. The C-Br stretching vibration will be observed in the lower frequency region, typically around 500-600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for 5-(4-Bromophenyl)benzo[d] spectrabase.comrsc.orgdioxole

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aromatic C=C Stretching 1450 - 1600
Dioxole C-O-C Asymmetric Stretching 1200 - 1260
Dioxole C-O-C Symmetric Stretching 1030 - 1090

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is an essential technique for determining the precise molecular weight and elemental composition of a compound. The molecular formula of 5-(4-Bromophenyl)benzo[d] spectrabase.comrsc.orgdioxole is C₁₃H₉BrO₂.

The HRMS spectrum will show the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). The exact mass measurement of the molecular ion peak would be used to confirm the elemental composition with high accuracy.

Table 4: Predicted HRMS Data for 5-(4-Bromophenyl)benzo[d] spectrabase.comrsc.orgdioxole

Ion Calculated Exact Mass
[C₁₃H₉⁷⁹BrO₂]⁺ 275.9835

UV-Visible Spectroscopy for Probing Electronic Transitions within Conjugated Systems

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The extended π-system of 5-(4-Bromophenyl)benzo[d] spectrabase.comrsc.orgdioxole, which includes both aromatic rings, is expected to give rise to characteristic absorption bands in the UV region.

The spectrum is likely to exhibit multiple absorption maxima (λ_max) corresponding to π → π* transitions. The conjugation between the benzodioxole and the bromophenyl rings would influence the energy of these transitions. The presence of the bromine atom and the dioxole group as substituents on the phenyl rings will cause a bathochromic (red) shift compared to unsubstituted benzene.

Table 5: Predicted UV-Visible Absorption Maxima for 5-(4-Bromophenyl)benzo[d] spectrabase.comrsc.orgdioxole

Electronic Transition Predicted λ_max (nm)

Based on a comprehensive search for crystallographic data, no specific single-crystal X-ray diffraction studies for the compound “5-(4-Bromophenyl)benzo[d] elsevierpure.comijcrt.orgdioxole” were found. Detailed structural analyses, including precise bond lengths, bond angles, and crystal packing information, are derived from such studies.

While crystallographic data is available for several larger, more complex molecules that contain the 5-(4-bromophenyl)benzo[d] elsevierpure.comijcrt.orgdioxole moiety as a structural component elsevierpure.comijcrt.orgresearchgate.net, this information is not representative of the parent compound alone. The addition of other functional groups significantly influences the molecular conformation, electronic distribution, and intermolecular interactions, meaning the data from these derivatives cannot be accurately used to describe the specific structural characteristics of “5-(4-Bromophenyl)benzo[d] elsevierpure.comijcrt.orgdioxole” itself.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline focusing solely on the crystallographic and solid-state structure of “5-(4-Bromophenyl)benzo[d] elsevierpure.comijcrt.orgdioxole”.

Crystallographic Investigations and Solid State Structural Analysis

Hirshfeld Surface Analysis for Quantitative Mapping of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to different properties, such as dnorm (a normalized contact distance), to highlight regions of significant intermolecular interaction.

For 5-(4-Bromophenyl)benzo[d] nih.goviucr.orgdioxole, a Hirshfeld surface analysis would be expected to reveal several key types of intermolecular contacts. The most significant contributions would likely come from H···H contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. iucr.orgiucr.org Other important interactions would include C···H/H···C contacts, arising from the interaction of hydrogen atoms with the aromatic rings, and Br···H/H···Br contacts, involving the bromine substituent. iucr.org

Table 2: Predicted Intermolecular Contacts and Their Estimated Contributions from Hirshfeld Surface Analysis

This table provides a hypothetical breakdown of intermolecular contacts for 5-(4-Bromophenyl)benzo[d] nih.goviucr.orgdioxole based on analyses of similar brominated aromatic compounds.

Contact TypeEstimated Contribution (%)
H···H30 - 40
C···H/H···C20 - 30
Br···H/H···Br10 - 15
O···H/H···O5 - 10
C···C5 - 10
Br···C/C···Br< 5
Br···O/O···Br< 5

Exploration of Polymorphism and Co-crystallization Phenomena (if applicable to related systems)

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While there is no specific report on the polymorphism of 5-(4-Bromophenyl)benzo[d] nih.goviucr.orgdioxole, the potential for such phenomena exists due to the conformational flexibility of the molecule, particularly the rotation around the C-C bond linking the two rings.

In related substituted biphenyl (B1667301) systems, the existence of different conformers (atropisomers) can lead to different packing arrangements and thus, polymorphism. libretexts.orgslideshare.netpharmaguideline.com The energy barrier to rotation around the central C-C bond is influenced by the size of the ortho substituents. libretexts.org For 5-(4-Bromophenyl)benzo[d] nih.goviucr.orgdioxole, with hydrogens at the ortho positions, the rotational barrier is expected to be relatively low, but different conformers could potentially be stabilized in different crystalline environments.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another relevant area of solid-state chemistry. Co-crystals of a target molecule with a suitable co-former can be designed to modify its physical properties. Given the functional groups present in 5-(4-Bromophenyl)benzo[d] nih.goviucr.orgdioxole (the dioxole and bromophenyl moieties), it could potentially form co-crystals with other molecules through non-covalent interactions such as hydrogen bonding or halogen bonding.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. mdpi.comyoutube.com This process iteratively adjusts the atomic coordinates to find the most stable arrangement, known as the ground state. For 5-(4-bromophenyl)benzo[d] acs.orggoogle.comdioxole, DFT methods, such as those using the B3LYP functional with a basis set like 6-31G(d,p), would be employed to determine its optimal three-dimensional structure. nih.govnih.gov

The optimization would reveal key geometric parameters, including bond lengths, bond angles, and the crucial dihedral angle between the benzodioxole and bromophenyl rings. This dihedral angle is a result of the balance between the steric hindrance of the ortho-hydrogen atoms and the electronic stabilization from π-conjugation across the central carbon-carbon bond. ic.ac.ukutah.edu The final optimized geometry corresponds to a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in subsequent vibrational calculations. nih.gov The resulting ground state energy is a critical parameter for calculating thermodynamic properties like the enthalpy of formation and reaction energies.

Table 1: Illustrative Optimized Geometrical Parameters for a Biphenyl-type Structure Note: This table provides example data typical for biphenyl (B1667301) derivatives, as specific published data for 5-(4-Bromophenyl)benzo[d] acs.orggoogle.comdioxole is not available. The values are for illustrative purposes.

ParameterTypical Calculated Value
C-C (inter-ring) Bond Length1.48 - 1.49 Å
C-Br Bond Length~1.90 Å
Inter-ring Dihedral Angle (Φ)35° - 45°

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. taylorandfrancis.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

For 5-(4-bromophenyl)benzo[d] acs.orggoogle.comdioxole, the HOMO is expected to be predominantly localized on the electron-rich benzodioxole moiety, which acts as the electron-donating group. Conversely, the LUMO would likely be centered on the bromophenyl ring, the electron-accepting portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. iucr.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap implies the molecule is more polarizable and more prone to chemical reactions. The HOMO-LUMO gap is also fundamental in predicting the electronic absorption properties of the molecule.

Table 2: Representative Frontier Molecular Orbital Data Note: This table presents hypothetical FMO data for 5-(4-Bromophenyl)benzo[d] acs.orggoogle.comdioxole based on values for similar aromatic compounds. This is for illustrative purposes.

ParameterIllustrative Value (eV)Interpretation
EHOMO-6.20Energy of the highest occupied molecular orbital (electron-donating capability)
ELUMO-1.85Energy of the lowest unoccupied molecular orbital (electron-accepting capability)
HOMO-LUMO Gap (ΔE)4.35Indicates chemical stability and resistance to excitation

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on a molecule's surface. nih.govlibretexts.org It is calculated by placing a hypothetical positive test charge at various points on the electron density surface. wolfram.com The MEP map is color-coded to indicate different potential values: red regions signify negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas denote intermediate or near-neutral potentials.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com After geometry optimization, harmonic wavenumber calculations are carried out at the same level of theory. mdpi.com These calculations yield a set of vibrational frequencies and their corresponding normal modes (the specific atomic motions for each frequency).

For 5-(4-bromophenyl)benzo[d] acs.orggoogle.comdioxole, the calculated spectrum would show characteristic peaks corresponding to C-H stretching in the aromatic rings, C-O-C stretching of the dioxole ring, C-C stretching within the rings, and the C-Br stretching vibration. nih.gov Comparing the theoretical spectrum with experimentally obtained FT-IR and Raman spectra is a critical method for structural confirmation. nih.gov Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by a scaling factor to improve agreement with experimental data.

Advanced Conformational Analysis and Investigation of Intramolecular Interactions

The three-dimensional structure of 5-(4-bromophenyl)benzo[d] acs.orggoogle.comdioxole is not rigid. Rotation around the single bond connecting the two aromatic rings gives rise to different conformations. researchgate.net Advanced conformational analysis involves mapping the potential energy surface as a function of this dihedral angle. ic.ac.uknih.gov Such studies reveal the energy barriers to rotation and identify the most stable conformer(s). For biphenyl-type systems, the lowest energy conformation is typically a twisted structure, which minimizes the steric repulsion between the ortho-hydrogens of the two rings while retaining some degree of π-conjugation. utah.eduwestmont.edu

In the solid state, intermolecular interactions play a crucial role in determining the crystal packing. For this molecule, potential intramolecular and intermolecular interactions that could be investigated include:

C-H···O hydrogen bonds: Interactions between hydrogen atoms on one ring and the oxygen atoms of the benzodioxole group on a neighboring molecule.

π-π stacking: Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. The specific geometry (e.g., face-to-face or offset) would be determined by the crystal packing.

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with a nucleophilic region (like the dioxole oxygens) on another molecule.

Elucidation of Electronic Structure and Intramolecular Charge Transfer Characteristics in Conjugated Systems

The structure of 5-(4-bromophenyl)benzo[d] acs.orggoogle.comdioxole features an electron-donating group (the benzodioxole) connected to an electron-accepting group (the bromophenyl) through a conjugated π-system. acs.orgacs.org This "donor-acceptor" architecture makes it a candidate for exhibiting intramolecular charge transfer (ICT) upon electronic excitation. rsc.orgnih.gov

Upon absorption of light, an electron can be promoted from a molecular orbital primarily located on the donor (benzodioxole) to one located on the acceptor (bromophenyl). This process, known as photoinduced ICT, results in an excited state with a significantly larger dipole moment than the ground state. acs.orggoogle.com The occurrence and efficiency of ICT can be studied using time-dependent DFT (TD-DFT) calculations, which can predict the energies and characteristics of electronic transitions. The solvatochromic behavior of the molecule—the shifting of its absorption or emission spectra with solvent polarity—is a strong experimental indicator of ICT.

In Silico Structural Modeling and Prediction of Molecular Interactions with Target Structures (focusing on chemical recognition and binding motifs)

Detailed computational and theoretical chemistry studies specifically investigating 5-(4-Bromophenyl)benzo[d]dioxole are not found in the reviewed scientific literature. Therefore, the following sections are based on general principles of computational chemistry and findings from studies on structurally related molecules.

Detailed Research Findings

In the absence of direct research, this section remains speculative.

A hypothetical in silico analysis of 5-(4-Bromophenyl)benzo[d]dioxole would likely involve modeling its three-dimensional structure and docking it into the active sites of various potential protein targets. The benzodioxole and bromophenyl moieties are common pharmacophores, suggesting potential interactions with a range of receptors.

Chemical Recognition and Binding Motifs

Based on its structural components, the following binding motifs could be anticipated:

Hydrophobic Interactions: The biphenyl-like core, consisting of the phenyl and benzodioxole ring systems, would be expected to form significant hydrophobic interactions within a receptor's binding pocket.

Halogen Bonding: The bromine atom is a potential halogen bond donor, which could form directional interactions with electron-rich atoms (like oxygen or nitrogen) in the amino acid residues of a target protein. This can be a crucial determinant of binding affinity and selectivity.

Pi-Interactions: The aromatic nature of both ring systems allows for potential π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrogen Bond Acceptor: The two oxygen atoms of the dioxole ring can act as hydrogen bond acceptors, potentially interacting with hydrogen bond donor residues like serine, threonine, or asparagine.

Data Tables

Since no specific studies have been published, no experimental or calculated data for 5-(4-Bromophenyl)benzo[d]dioxole can be presented. A hypothetical data table from a molecular docking study might look like the following:

Table 1: Hypothetical Molecular Docking Results for 5-(4-Bromophenyl)benzo[d]dioxole with a Putative Protein Target

ParameterValue
Protein Target Not Determined
Docking Score (kcal/mol) Not Determined
Predicted Binding Affinity (Ki) Not Determined
Interacting Residues Not Determined
Types of Interactions Not Determined

Reactivity and Derivatization Potential of 5 4 Bromophenyl Benzo D 1 2 Dioxole

Reactions at the Bromine Center: Focus on Cross-Coupling Reactions and Nucleophilic Aromatic Substitution Pathways

The bromine atom attached to the phenyl ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. Additionally, under certain conditions, it can undergo nucleophilic aromatic substitution.

Cross-Coupling Reactions:

The palladium-catalyzed cross-coupling reactions are among the most powerful tools for the derivatization of aryl halides like 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole. These reactions allow for the formation of new bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form new aryl-aryl bonds. While specific studies on 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole are not extensively documented in the reviewed literature, the Suzuki-Miyaura coupling of similar brominated benzodioxole derivatives has been successfully demonstrated. For instance, derivatives of (6-bromobenzo[d] nih.govacs.orgdioxol-5-yl)methanol have been coupled with various boronic acids to furnish a library of new 1,3-benzodioxole (B145889) compounds. nih.govworldresearchersassociations.com The reaction conditions typically involve a palladium catalyst such as PdCl2(PPh3)2, a phosphine (B1218219) ligand like PPh3, and a base such as K2CO3. nih.govworldresearchersassociations.com

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond. organic-chemistry.orgthieme-connect.de This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The reaction of 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole with various alkenes would be expected to proceed, providing access to stilbene-like derivatives. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgwikipedia.org The Sonogashira coupling of 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole would yield arylalkyne derivatives, which are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This allows for the synthesis of a wide range of aniline (B41778) derivatives from 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. libretexts.org

Interactive Data Table: Overview of Potential Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraAr'-B(OH)2Pd(PPh3)4, Base (e.g., Na2CO3)Biaryl
HeckAlkenePd(OAc)2, PPh3, Base (e.g., Et3N)Arylalkene
SonogashiraTerminal AlkynePdCl2(PPh3)2, CuI, Base (e.g., Et3N)Arylalkyne
Buchwald-HartwigAmine (R2NH)Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Arylamine

Nucleophilic Aromatic Substitution (SNAr) Pathways:

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com The benzo[d] nih.govacs.orgdioxole group is generally considered to be electron-donating, and the phenyl ring itself is not strongly electron-withdrawing. Therefore, direct nucleophilic aromatic substitution on 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole is expected to be challenging under standard SNAr conditions. The reaction would likely require harsh conditions or the presence of a very strong nucleophile. chemistrysteps.com The benzyne (B1209423) mechanism, which involves elimination-addition, is another possibility but typically requires extremely strong bases like sodium amide. youtube.com

Transformations of the Benzo[d]nih.govacs.orgdioxole Moiety: Exploration of Ring Opening, Oxidation, and Regioselective Functionalization

The benzo[d] nih.govacs.orgdioxole ring system, while relatively stable, can undergo a variety of transformations that allow for further derivatization of the molecule.

Ring Opening:

The methylenedioxy bridge of the benzo[d] nih.govacs.orgdioxole moiety is susceptible to cleavage under certain acidic or oxidative conditions, which can lead to the formation of catechol derivatives. This transformation can be a useful synthetic strategy to unmask two phenolic hydroxyl groups for further functionalization. The specific conditions required for the ring opening of 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole have not been extensively reported, but methods used for other benzodioxole derivatives, such as treatment with strong Lewis acids or certain oxidizing agents, could potentially be applied.

Oxidation:

Oxidation of the benzo[d] nih.govacs.orgdioxole ring can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation can lead to the formation of the corresponding catechol. uky.eduuky.edu This unmasking of the catechol functionality opens up a new set of possible reactions, such as the formation of esters, ethers, or coordination complexes.

Regioselective Functionalization:

The aromatic ring of the benzo[d] nih.govacs.orgdioxole moiety can be functionalized through electrophilic aromatic substitution reactions. However, controlling the regioselectivity can be challenging. A more controlled approach for the regioselective functionalization is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be trapped with various electrophiles. For the benzo[d] nih.govacs.orgdioxole system, the oxygen atoms of the dioxole ring can act as a directing group, facilitating lithiation at the C4 or C7 position. nih.gov This approach would allow for the selective introduction of a wide range of substituents onto the benzodioxole ring of 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole.

Chemical Transformations Involving the Aryl-Aryl Linkage

The carbon-carbon single bond connecting the two aryl rings in 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole is generally robust. Cleavage of this bond is not a common synthetic strategy for this class of compounds under typical laboratory conditions. While methods for the cleavage of aryl-aryl bonds in strained systems like biphenylene (B1199973) using transition metals have been reported, these conditions are harsh and not readily applicable to less strained biaryl systems. clasit.org It is conceivable that under specific, highly energetic conditions, such as pyrolysis or photolysis, fragmentation involving the aryl-aryl bond could occur, but this is not a controlled or synthetically useful transformation.

Studies on Chiral Derivatization and Stereoselectivity in Synthetic Routes

The molecule 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole is achiral. However, the introduction of substituents at appropriate positions or the creation of atropisomerism can lead to chiral derivatives.

Chiral Derivatization:

Chiral derivatives of 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole can be synthesized by introducing a chiral center into the molecule. For example, reactions at the bromine center or on the benzodioxole moiety with chiral reagents can lead to the formation of diastereomers that could potentially be separated.

Stereoselectivity in Synthetic Routes:

Atropisomerism can arise in biaryl systems when rotation around the aryl-aryl single bond is restricted due to steric hindrance from bulky substituents at the ortho positions. In the case of 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole, the introduction of sufficiently large groups at the positions ortho to the aryl-aryl bond could lead to the formation of stable atropisomers. The asymmetric synthesis of such chiral biaryls is a significant area of research and can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts in cross-coupling reactions, or resolution of racemic mixtures. nih.govrsc.orgrsc.orgacs.org While specific examples involving 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole are not prominent in the literature, the general principles of asymmetric biaryl synthesis could be applied to generate enantiomerically enriched derivatives of this compound. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com In the context of synthesizing derivatives of 5-(4-bromophenyl)benzo[d] nih.govacs.orgdioxole, achieving stereoselectivity would be crucial if chiral products are desired.

Emerging Research Directions and Future Perspectives

Development of Novel, Atom-Economical, and Sustainable Synthetic Routes with Enhanced Selectivity

The synthesis of 5-arylbenzo[d] nih.govnih.govdioxoles, such as 5-(4-Bromophenyl)benzo[d] nih.govnih.govdioxole, predominantly relies on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly prominent method for forging the crucial carbon-carbon bond between the benzodioxole and the bromophenyl rings. nih.govnih.gov

Suzuki-Miyaura Coupling:

This reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 5-(4-Bromophenyl)benzo[d] nih.govnih.govdioxole, two primary pathways are feasible:

Coupling of 5-bromobenzo[d] nih.govnih.govdioxole with 4-bromophenylboronic acid.

Coupling of benzo[d] nih.govnih.govdioxol-5-ylboronic acid with 1,4-dibromobenzene.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. tandfonline.com

Future research in this area is geared towards developing more sustainable and efficient protocols. This includes the use of:

Greener Solvents: Moving away from traditional solvents like toluene (B28343) and THF towards more environmentally benign options such as water or ethanol. nih.gov

Novel Catalysts: Investigating palladium catalysts with improved stability and activity at lower loadings to reduce cost and metal contamination in the final product. This includes the exploration of N-heterocyclic carbene (NHC) palladium complexes.

Ligandless and Base-Free Conditions: Developing protocols that minimize the need for additional reagents, thereby increasing atom economy and simplifying purification.

A key challenge in the synthesis of unsymmetrical biaryls like 5-(4-Bromophenyl)benzo[d] nih.govnih.govdioxole can be the formation of homocoupling byproducts. Enhanced selectivity is a major goal, which can be achieved through careful optimization of reaction parameters.

Table 1: Typical Components in Suzuki-Miyaura Coupling for Biaryl Synthesis This table is interactive. You can filter and sort the data.

Component Examples Role in Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Facilitates the cross-coupling
Ligand PPh₃, SPhos, XPhos Stabilizes the palladium center and influences reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron species for transmetalation
Solvent Toluene, Dioxane, THF, Ethanol/Water Medium for the reaction
Boron Species Boronic acids (RB(OH)₂), Boronic esters (RB(OR)₂) Transfers the aryl group to the palladium catalyst

| Organohalide | Aryl bromides, Aryl iodides, Aryl triflates | Provides the other aryl group for the coupling |

Systematic Exploration of Structure-Property Relationships through Rational Molecular Design and Modification

The biological activity and material properties of benzodioxole derivatives are intrinsically linked to their molecular structure. The 5-(4-bromophenyl)benzo[d] nih.govnih.govdioxole scaffold serves as a versatile platform for systematic modifications to probe these structure-property relationships (SPRs).

The benzodioxole moiety itself is found in numerous biologically active compounds and is known to influence properties like antioxidant and antimicrobial activity. tandfonline.com The bromine atom on the phenyl ring provides a handle for further functionalization, but also imparts specific electronic and lipophilic characteristics. The relative positioning of the substituents on the biphenyl (B1667301) system is crucial. For instance, studies on polybrominated biphenyls (PBBs) have shown that the substitution pattern, particularly at the ortho positions, dictates the planarity of the molecule, which in turn affects its toxicological profile. beilstein-journals.org

Future research will likely focus on:

Derivatization Studies: Synthesizing a library of analogs by modifying both the benzodioxole and the bromophenyl rings. Substituents with varying electronic (electron-donating and electron-withdrawing) and steric properties can be introduced to systematically map their impact on a desired property.

Pharmacological Screening: Evaluating these new derivatives for a range of biological activities. Benzodioxole-containing compounds have shown promise as COX inhibitors, anticonvulsants, and anticancer agents. euroasiajournal.orgarxiv.orgrsc.org Understanding how modifications to the 5-(4-Bromophenyl)benzo[d] nih.govnih.govdioxole core affect these activities is a key research direction.

Material Science Applications: Investigating the potential of derivatives in materials science, for example, as components of liquid crystals or organic light-emitting diodes (OLEDs), by tuning their electronic and photophysical properties.

Table 2: Potential Biological Activities of Benzodioxole Derivatives This table is interactive. You can filter and sort the data.

Activity Target/Mechanism Reference Compound Type
Anti-inflammatory COX-1/COX-2 inhibition Aryl acetic acid derivatives of benzodioxole euroasiajournal.org
Anticonvulsant Modulation of ion channels 5-substituted benzo[d] nih.govnih.govdioxoles arxiv.org
Anticancer Induction of apoptosis, cell cycle arrest Thiazol-2-amine derivatives of benzodioxole rsc.org

| Antibacterial | Disruption of bacterial cell processes | Dihydropyrazole derivatives of benzodioxole researchgate.net |

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Studies

The optimization and scale-up of synthetic processes for compounds like 5-(4-Bromophenyl)benzo[d] nih.govnih.govdioxole can be significantly enhanced by the use of Process Analytical Technology (PAT). researchgate.net PAT utilizes in-situ and real-time analytical techniques to monitor reaction progress, identify intermediates, and ensure process consistency and safety.

For the Suzuki-Miyaura synthesis of 5-(4-Bromophenyl)benzo[d] nih.govnih.govdioxole, advanced spectroscopic methods can provide invaluable mechanistic insights:

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are well-suited for in-situ monitoring of reactions in solution. beilstein-journals.orgdoaj.org By using fiber-optic probes immersed in the reaction vessel, it is possible to track the consumption of reactants (e.g., the disappearance of the C-Br stretching vibration) and the formation of the product in real-time. This data allows for precise determination of reaction endpoints and can help identify the formation of transient intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically an offline technique, specialized flow-NMR setups can be used for real-time analysis of reaction mixtures. euroasiajournal.org High-resolution NMR is also crucial for detailed mechanistic studies, helping to elucidate the structure of catalytic intermediates and byproducts. bldpharm.com

Future research will focus on integrating these techniques into automated synthesis platforms. This will enable high-throughput screening of reaction conditions and facilitate the rapid development of robust and optimized synthetic routes. The combination of multiple spectroscopic techniques (e.g., simultaneous Raman and IR) can provide a more comprehensive understanding of the reaction dynamics. nih.gov

Further Refinement of Computational Models for Enhanced Predictive Capabilities in Chemical Research

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, offering a way to guide and accelerate experimental research. For 5-(4-Bromophenyl)benzo[d] nih.govnih.govdioxole and its derivatives, computational models can be applied in several key areas:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including optimized geometries, electronic structures (HOMO/LUMO energies), and spectroscopic data (IR, Raman, NMR spectra). mdpi.comsemanticscholar.org These calculations can help to interpret experimental results and predict the properties of yet-to-be-synthesized molecules. For example, DFT can be used to rationalize the regioselectivity of reactions and to understand the electronic effects of different substituents.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the biphenyl linkage and to model interactions with biological targets such as enzymes or receptors. tandfonline.com This is particularly important for understanding structure-activity relationships and for the rational design of new drug candidates.

Predictive Models for Reaction Outcomes: Machine learning (ML) algorithms are being developed to predict the optimal conditions (catalyst, base, solvent) and yields for chemical reactions like the Suzuki-Miyaura coupling. arxiv.orgresearchgate.net By training these models on large datasets of known reactions, it may become possible to predict the best way to synthesize a target molecule like 5-(4-Bromophenyl)benzo[d] nih.govnih.govdioxole with high accuracy, reducing the need for extensive experimental optimization.

The future of this field lies in the development of more accurate and integrated computational models that can reliably predict a wide range of chemical and biological properties, thereby streamlining the discovery and development of new molecules based on the 5-(4-Bromophenyl)benzo[d] nih.govnih.govdioxole scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-bromophenyl)benzo[d][1,3]dioxole derivatives, and how are intermediates characterized?

  • Methodological Answer : A widely used approach involves the Claisen-Schmidt condensation between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes to form chalcone intermediates. These chalcones are further reacted with hydrazines in absolute alcohol to yield pyrazole derivatives . Characterization typically employs multinuclear NMR (¹H, ¹³C) and elemental analysis. For example, ¹H-NMR of intermediates often shows distinct peaks for dioxole protons at δ 6.0–6.5 ppm and aromatic bromophenyl signals at δ 7.2–7.8 ppm .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound analogs?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹³C-NMR are critical for structural confirmation. For instance, HRMS of a related compound, 5-(fluoromethyl)benzo[d][1,3]dioxole, confirmed the molecular ion peak at m/z 225.2214 (calculated: 225.2213) . X-ray crystallography is also used for unambiguous confirmation, as demonstrated for diselenide derivatives of benzo[d][1,3]dioxole .

Advanced Research Questions

Q. How can photoredox catalysis be applied to modify the bromophenyl or dioxole moieties of this compound?

  • Methodological Answer : Photoredox catalysis enables radical-polar crossover reactions, such as fluorination. For example, redox-active esters of benzo[d][1,3]dioxole derivatives undergo defluorinative alkylation under blue LED light with Ir(ppy)₃ as a catalyst, achieving >90% yield in some cases . Optimization requires controlling light intensity (e.g., 34 W blue LEDs) and solvent polarity (CD₂Cl₂ preferred for radical stability) .

Q. How should researchers address discrepancies in antimicrobial activity data for structurally similar derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., compound 4a showing strong antifungal activity but weak antibacterial effects) can arise from steric hindrance or electronic effects. Systematic evaluation using standardized MIC (Minimum Inhibitory Concentration) assays and docking studies is recommended. For example, substituents like electron-withdrawing groups on the bromophenyl ring enhance antifungal activity by improving target binding .

Q. What strategies improve the thermal stability of benzo[d][1,3]dioxole-based organoselenium compounds?

  • Methodological Answer : Incorporating bulky substituents (e.g., tert-butyl groups) or selenium bridges enhances stability. Thermogravimetric analysis (TGA) of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane revealed decomposition onset at 220°C, attributed to strong Se–Se bonds and aromatic stacking . Solvent-free synthesis under inert atmospheres further prevents premature degradation .

Q. How can computational methods guide the design of this compound analogs for enzyme inhibition?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like DNA polymerase α. For instance, (E)-5-(4-nitrostyryl)benzo[d][1,3]dioxole showed a docking score of −9.2 kcal/mol, correlating with experimental IC₅₀ values of 1.2 µM . QSAR models highlight the importance of nitro groups for π-π stacking with enzyme active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.